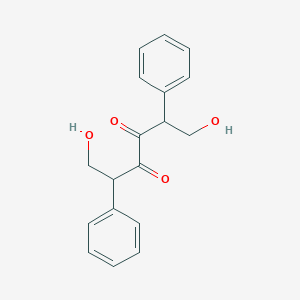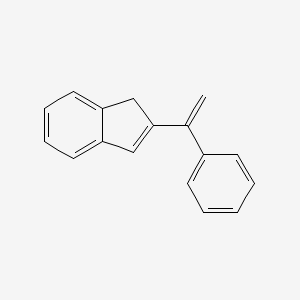![molecular formula C6H8N2O2 B12547073 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate CAS No. 145576-32-5](/img/structure/B12547073.png)
1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate is a chemical compound known for its unique structure and reactivity It features a diazonium group attached to an ethene backbone, with a but-3-en-1-yloxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate typically involves the reaction of but-3-en-1-ol with a diazonium salt precursor. The reaction conditions often require a controlled environment to ensure the stability of the diazonium group. Common reagents used in the synthesis include sodium nitrite and hydrochloric acid, which facilitate the formation of the diazonium salt from an amine precursor.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to maintain the stability of the diazonium group. Flow microreactor systems can be employed to enhance the efficiency and selectivity of the synthesis, ensuring a high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by nucleophiles such as halides, hydroxides, and amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Substitution Reactions: Sodium halides, water, and amines under acidic or basic conditions.
Coupling Reactions: Phenols or aromatic amines in the presence of a base.
Reduction Reactions: Reducing agents such as sodium borohydride or stannous chloride.
Major Products Formed:
Substitution Reactions: Halogenated, hydroxylated, or aminated derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: Corresponding amines.
Aplicaciones Científicas De Investigación
1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the preparation of azo dyes and pigments.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of dyes, pigments, and other chemical products
Mecanismo De Acción
The mechanism of action of 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate involves the reactivity of the diazonium group. The diazonium group can undergo electrophilic substitution reactions, forming covalent bonds with nucleophiles. This reactivity is harnessed in various synthetic and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
6-[(1E)-buta-1,3-dien-1-yl]-1-oxo-1H-isochromen-5-yl}oxy-3,4,5-trihydroxyoxane-2-carboxylic acid: A compound with a similar buta-1,3-dienyl group but different functional groups and applications.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a but-1-en-3-yn-1-yl group, used in different synthetic applications.
Uniqueness: 1-[(But-3-en-1-yl)oxy]-2-diazonioethen-1-olate is unique due to its diazonium group, which imparts distinct reactivity and versatility in chemical reactions. This makes it valuable in various synthetic and industrial processes.
Propiedades
Número CAS |
145576-32-5 |
|---|---|
Fórmula molecular |
C6H8N2O2 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
but-3-enyl 2-diazoacetate |
InChI |
InChI=1S/C6H8N2O2/c1-2-3-4-10-6(9)5-8-7/h2,5H,1,3-4H2 |
Clave InChI |
PVVXJMYBEZOKRM-UHFFFAOYSA-N |
SMILES canónico |
C=CCCOC(=O)C=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azido-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12546998.png)
![2,4-Pentanedione, 3-[[4-(acetyloxy)phenyl]methyl]-3-methyl-](/img/structure/B12547003.png)


![5,7-Diethoxy-8H-indeno[1,2-D][1,3]thiazol-2-amine](/img/structure/B12547020.png)

![3-{[(4-Fluorophenyl)tellanyl]methyl}-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B12547033.png)

![2-[1-(Benzenesulfonyl)-2-(pyridin-3-yl)ethenyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B12547037.png)
![3-{4-[(4-Methoxyphenyl)methoxy]phenyl}prop-2-enenitrile](/img/structure/B12547041.png)


![2,6-Difluoro-N-[(2,3,5-trichlorophenyl)carbamoyl]benzamide](/img/structure/B12547054.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
